molecular formula C14H14N6O3 B1496061 Dihydropteroate CAS No. 2134-76-1

Dihydropteroate

Cat. No.: B1496061
CAS No.: 2134-76-1
M. Wt: 314.3 g/mol
InChI Key: WBFYVDCHGVNRBH-UHFFFAOYSA-N
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Description

Dihydropteroate is an important intermediate in the biosynthesis of folate, a crucial cofactor for various cellular functions such as DNA synthesis and repair. It is a pterin compound created from para-aminobenzoic acid (PABA) by the enzyme this compound synthase.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydropteroate can be synthesized through the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate in the presence of this compound synthase. The reaction typically occurs under physiological conditions, with the enzyme facilitating the formation of the this compound intermediate.

Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale fermentation of microorganisms that naturally produce the enzyme this compound synthase. The enzyme is then extracted and used to catalyze the reaction between PABA and dihydropterin pyrophosphate to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Dihydropteroate primarily undergoes reactions related to its role in folate biosynthesis. These include:

  • Oxidation: this compound can be oxidized to form dihydrofolic acid, a key step in the biosynthesis of folate.

  • Reduction: this compound can be reduced to form dihydropteridine, which is further processed in the folate biosynthesis pathway.

Common Reagents and Conditions:

  • Oxidation: The oxidation of this compound to dihydrofolic acid typically requires molecular oxygen and specific oxidase enzymes.

  • Reduction: The reduction of this compound to dihydropteridine involves the use of reducing agents such as NADPH.

Major Products Formed:

  • Dihydrofolic Acid: A key intermediate in the biosynthesis of folate.

  • Dihydropteridine: A precursor in the folate biosynthesis pathway.

Scientific Research Applications

Dihydropteroate has significant applications in various fields:

  • Chemistry: It is used as a building block in the synthesis of various folate derivatives and analogs.

  • Biology: this compound is essential for studying folate metabolism and its role in cellular processes.

  • Medicine: It is a target for antimicrobial drugs, particularly sulfonamides, which inhibit this compound synthase and disrupt folate biosynthesis in bacteria and parasites.

  • Industry: this compound is used in the production of folate supplements and fortified foods.

Mechanism of Action

Dihydropteroate exerts its effects by serving as an intermediate in the folate biosynthesis pathway. The enzyme this compound synthase catalyzes the formation of this compound from PABA and dihydropterin pyrophosphate. This intermediate is then further processed to form dihydrofolic acid, which is essential for the synthesis of tetrahydrofolic acid, a cofactor required for DNA synthesis and repair.

Molecular Targets and Pathways Involved:

  • This compound Synthase: The primary enzyme involved in the formation of this compound.

  • Folate Biosynthesis Pathway: The pathway in which this compound is converted to dihydrofolic acid and subsequently to tetrahydrofolic acid.

Comparison with Similar Compounds

Dihydropteroate is unique in its role as an intermediate in folate biosynthesis. Similar compounds include:

  • PABA (Para-Aminobenzoic Acid): The precursor to this compound.

  • Dihydrofolic Acid: The product of this compound oxidation.

  • Tetrahydrofolic Acid: The final product in the folate biosynthesis pathway.

While these compounds are related, this compound's specific role as an intermediate makes it distinct in its applications and importance in biological processes.

Properties

IUPAC Name

4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,16H,5-6H2,(H,22,23)(H4,15,17,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFYVDCHGVNRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175605
Record name Dihydropteroate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7,8-Dihydropteroic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2134-76-1
Record name Dihydropteroic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2134-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydropteroate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydropteroate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-Dihydropteroic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3GL4V652E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 7,8-Dihydropteroic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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